Hthq

Antioxidant ROS Scavenging Lipid Peroxidation

HTHQ delivers research-grade potency unattainable with generic antioxidants. It exhibits 4.8×–150× higher anti-lipid-peroxidation activity vs. vitamin E in biological membrane systems, suppresses GST-P+ preneoplastic foci by >80% in carcinogen-induced liver cancer models, and downregulates TGF-β/α-SMA/PDGF in fibrotic models while inhibiting iNOS 10× more potently than vitamin E. Its hexyl chain ensures robust membrane penetration and distinct MAPK pathway modulation in dopaminergic neurotoxicity assays. Choose HTHQ for definitive, publication-ready oxidative stress data.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 148081-72-5
Cat. No. B1673425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHthq
CAS148081-72-5
Synonyms1-O-hexyl-2,3,5-trimethylhydroquinone
HTHQ-2,3,5
HX-1171
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C(=C(C(=C1)C)O)C)C
InChIInChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3
InChIKeyATMNQRRJNBCQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HTHQ (CAS 148081-72-5) Lipophilic Phenolic Antioxidant for Oxidative Stress and Chemoprevention Research


HTHQ (1-O-hexyl-2,3,5-trimethylhydroquinone; CAS 148081-72-5) is a synthetic hydroquinone monoalkyl ether characterized by a hexyl chain substitution that confers pronounced lipophilicity and membrane permeability [1]. It functions as a direct-acting radical scavenger, forming stable free radical intermediates upon reaction with reactive oxygen species (ROS) [2]. The compound is also designated HX-1171 and has advanced to Phase I clinical evaluation (NCT01548391) for safety and pharmacokinetic assessment in healthy male subjects [3].

Why HTHQ Cannot Be Replaced by Generic Vitamin E or Ascorbic Acid in Oxidative Stress and Chemoprevention Models


Generic substitution with common antioxidants such as vitamin E (D,L-alpha-tocopherol) or ascorbic acid is not scientifically justified due to HTHQ's substantially divergent potency profile and mechanism of action. HTHQ exhibits a dual advantage: a hexyl chain that enhances lipophilicity and membrane penetration [1], and a hydroquinone core that forms exceptionally stable free radicals upon ROS scavenging, thereby achieving superior chain-breaking antioxidant capacity in lipid-rich environments [2]. Direct comparative studies demonstrate that HTHQ outperforms vitamin E by up to 150-fold in biological membrane systems, a differential that cannot be compensated for by simply increasing the dose of a generic antioxidant [3]. The quantitative evidence below establishes the specific performance gaps that preclude interchangeable use.

HTHQ (CAS 148081-72-5) Quantitative Evidence for Scientific Selection Over Vitamin E, Ascorbic Acid, and Other Antioxidants


HTHQ Achieves 2.16× Higher Peroxyl Radical Scavenging Potency than D,L-Alpha-Tocopherol (Vitamin E) in ESR Assays

In a direct head-to-head comparison using the ESR-spin trapping method, HTHQ scavenged t-butyl peroxyl radicals with an IC50 of 0.31 ± 0.04 mM, whereas D,L-alpha-tocopherol (vitamin E) required an IC50 of 0.67 ± 0.06 mM [1]. This represents a 2.16-fold higher potency for HTHQ in neutralizing this pathophysiologically relevant ROS species.

Antioxidant ROS Scavenging Lipid Peroxidation

HTHQ Exhibits 10× Greater Suppression of IL-1β-Induced iNOS Protein Expression than Vitamin E in Cultured Hepatocytes

In cultured rat hepatocytes stimulated with interleukin-1beta (IL-1β), co-treatment with HTHQ or vitamin E attenuated iNOS protein expression. The potency of HTHQ was reported to be 10-fold higher than that of vitamin E under identical experimental conditions [1].

Inflammation iNOS Hepatoprotection

HTHQ Demonstrates 4.8× to 150× Superior Anti-Lipid-Peroxidation Activity Compared to D,L-Alpha-Tocopherol in Membrane Systems

HTHQ's anti-lipid-peroxidation efficacy was evaluated against D,L-alpha-tocopherol in three systems of increasing biological complexity. In phosphatidylcholine liposomes, HTHQ exhibited 4.8-fold higher activity [1]. Most notably, in Fe³⁺-ADP-induced lipid peroxidation in rat liver microsomes, HTHQ scavenged lipid peroxides at a rate approximately 150 times higher than D,L-alpha-tocopherol [1].

Lipid Peroxidation Membrane Protection Microsomes

HTHQ Outperforms Green Tea Catechins, PEITC, β-Carotene, and DAsA in Suppressing Heterocyclic Amine-Induced Hepatocarcinogenesis in Rats

In a rat medium-term liver bioassay, dietary administration of 1% HTHQ reduced the number of GST-P positive foci induced by 0.03% Glu-P-1 from 46.8 ± 11.0 to 8.1 ± 2.1, and total area from 12.0 ± 5.6 to 0.6 ± 0.2 mm² [1]. This suppression exceeded that achieved by 1% green tea catechins (GTC), 0.1% phenylethylisothiocyanate (PEITC), 0.1% β-carotene, and 1% 3-O-dodecylcarbomethyl ascorbic acid (DAsA) [1].

Chemoprevention Hepatocarcinogenesis Heterocyclic Amines

HTHQ Modulates ERK1/2-p38MAPK-JNK1/2-Bad-Bax Signaling Pathway to Protect PC12 Cells from L-DOPA-Induced Oxidative Cytotoxicity

In PC12 cells exposed to L-DOPA (a model of dopaminergic oxidative stress), HTHQ (10 μM) inhibited the sustained phosphorylation of ERK1/2, p38 MAPK, and JNK1/2, while normalizing L-DOPA-reduced Bad phosphorylation and Bax expression [1]. HTHQ treatment (0-100 μM) increased cell viability in a dose-dependent manner, significantly attenuating the cytotoxicity induced by 100-200 μM L-DOPA [1].

Neuroprotection MAPK Signaling Oxidative Stress

Optimal Research and Industrial Application Scenarios for HTHQ (CAS 148081-72-5) Based on Validated Evidence


In Vitro Membrane Lipid Peroxidation Studies Requiring Superior Efficacy Over Vitamin E

For investigations of Fe²⁺- or Fe³⁺-ADP-induced lipid peroxidation in liposomal or microsomal membrane systems, HTHQ should be selected over D,L-alpha-tocopherol. The compound's 4.8× to 150× higher anti-lipid-peroxidation activity in these models [1] ensures robust, quantifiable protection at lower concentrations, reducing vehicle artifacts and enabling clearer dose-response relationships. This scenario is particularly relevant for academic groups studying ferroptosis, oxidative membrane damage, or the efficacy of novel antioxidant formulations.

Dietary Chemoprevention Studies Targeting Heterocyclic Amine (HCA)-Induced Hepatocarcinogenesis

In rat or mouse models of dietary carcinogen-induced liver cancer (e.g., using Glu-P-1 or MeIQx), HTHQ provides the strongest chemopreventive signal among tested antioxidants, including green tea catechins and β-carotene [2]. Its ability to reduce GST-P positive preneoplastic foci by over 80% at 1% dietary inclusion makes it the positive control of choice for validating chemopreventive interventions and for mechanistic studies of HCA metabolism and detoxification.

In Vivo Hepatic Fibrosis Models Where Inflammatory Cytokine and Oxidative Stress Pathways Converge

For studies employing dimethylnitrosamine (DMN)-induced hepatic fibrosis in rats, HTHQ (50-200 mg/kg, oral) offers a multi-targeted approach, reducing serum chemistry markers, liver hydroxyproline, malondialdehyde, and fibrotic septa while downregulating TGF-β, α-SMA, and PDGF mRNA [3]. The compound's dual capacity to inhibit iNOS expression (10× vs. vitamin E) and directly scavenge lipid peroxides makes it a uniquely suitable tool for dissecting the interplay between oxidative stress and fibrogenesis, a profile not replicated by generic antioxidants.

Neuronal Oxidative Stress Models Investigating MAPK-Dependent Apoptotic Signaling

In PC12 cell-based models of L-DOPA-induced dopaminergic toxicity, HTHQ serves as a pathway-specific modulator that suppresses ERK1/2, p38 MAPK, and JNK1/2 phosphorylation while normalizing Bad and Bax apoptotic regulators [4]. This defined mechanism of action distinguishes HTHQ from simple radical scavengers and positions it as a preferred compound for studies aimed at validating MAPK signaling nodes as therapeutic targets in oxidative neurodegenerative processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hthq

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.